クレロインジシンC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

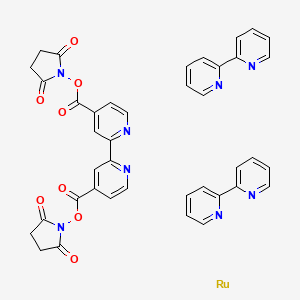

Cleroindicin C is a naturally occurring compound isolated from the aerial parts of the plant Clerodendrum indicum. Cleroindicin C has a unique chemical structure characterized by a cyclohexene ring fused with a furan ring, along with two additional oxygen-containing functional groups.

科学的研究の応用

Cleroindicin C has shown promising potential in various scientific research applications:

Antimicrobial Activity: Cleroindicin C has demonstrated inhibitory effects against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

Cytotoxic Activity: The compound has exhibited cytotoxic effects against various cancer cell lines, including human leukemia and colon cancer cells.

Antioxidant Activity: Cleroindicin C has shown free radical scavenging activity, suggesting its potential role as an antioxidant.

作用機序

Target of Action

Cleroindicin C is a natural product derived from plants . .

Mode of Action

The mode of action of Cleroindicin C remains largely unknown. Preliminary studies suggest potential anti-tumor and anti-inflammatory properties. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

It has been suggested that cleroindicin c may be involved in the catalytic asymmetric dearomatization process .

Result of Action

Some research suggests potential anti-tumor and anti-inflammatory properties. Further investigation is required to describe the molecular and cellular effects of Cleroindicin C’s action.

準備方法

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of cleroindicin C involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . Another synthetic route involves the conversion of 3,3a,7,7aα-tetrahydro-3aα-hydroxy-2H-6-benzofuranone to cleroindicin C .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of cleroindicin C. Most of the available data focuses on laboratory-scale synthesis, and further research is needed to develop scalable industrial production processes.

化学反応の分析

Types of Reactions

Cleroindicin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving cleroindicin C include Triton B, aluminum amalgam, and P(OPh)3. These reagents facilitate intramolecular epoxidation, reduction, and other transformations .

Major Products Formed

The major products formed from the reactions of cleroindicin C include cleroindicin D and cleroindicin F. For example, the reduction of the hydroperoxyl group in cleroindicin C by P(OPh)3 generates cleroindicin F .

類似化合物との比較

. These compounds share similar structural features but differ in their specific functional groups and biological activities. Cleroindicin C is unique due to its specific combination of functional groups, which contribute to its distinct biological properties.

Conclusion

Cleroindicin C is a fascinating compound with significant potential in various scientific research applications. Its unique chemical structure and promising biological activities make it an important subject of study in the fields of chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to develop scalable production methods for its use in various applications.

特性

IUPAC Name |

(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CCO[C@H]2CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[(4-nitrophenyl)Methyl]-2-oxo-, (3aS,4S,6aR)-](/img/new.no-structure.jpg)

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)